molecular formula C7H10N2O2S B3232633 Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate CAS No. 1343712-04-8

Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate

Cat. No.: B3232633
CAS No.: 1343712-04-8
M. Wt: 186.23 g/mol
InChI Key: GZQDISOEIGTEIY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate is a chemical compound of significant interest in organic and medicinal chemistry research, serving as a versatile synthon due to its reactive 2-amino-thiazole moiety and ester functional group. The 1,3-thiazole core is a privileged structure in drug discovery, known for its aromaticity and presence in a wide range of bioactive molecules and approved treatments for conditions such as cancer, schizophrenia, and microbial infections . The 2-aminothiazole scaffold, in particular, is a critical pharmacophore in the development of high-affinity ligands for central nervous system targets, including metabotropic glutamate receptors (mGluRs) . This compound is strictly intended for research applications in laboratory settings. It is designed for use as a key intermediate in the synthesis of more complex molecules, for exploring structure-activity relationships (SAR), and for investigating biochemical mechanisms. All sales are final. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-7(10)6(8)2-5-3-9-4-12-5/h3-4,6H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQDISOEIGTEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Stereoselective Approaches

Established Chemical Synthesis of the 1,3-Thiazole Moiety

The formation of the 1,3-thiazole ring is a cornerstone in the synthesis of the target molecule. Various methods have been developed, with the Hantzsch thiazole (B1198619) synthesis being a foundational and adaptable approach.

Contemporary Adaptations of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a widely used method for constructing the thiazole core. chemhelpasap.comeurekaselect.com Contemporary adaptations have focused on improving yields, reducing reaction times, and employing greener reaction conditions. nih.govresearchgate.net These modern approaches often involve the use of catalysts, microwave irradiation, or solvent-free conditions to enhance efficiency. researchgate.netnih.gov For the synthesis of the 5-substituted thiazole ring in the target molecule, a modified Hantzsch synthesis is often employed. researchgate.netmdpi.com

Table 1: Comparison of Hantzsch Thiazole Synthesis Conditions

Condition Catalyst/Solvent Advantages Disadvantages
Classical Ethanol, reflux Well-established, simple reagents Long reaction times, moderate yields
Microwave-assisted Various solvents or solvent-free Rapid heating, shorter reaction times, often higher yields Requires specialized equipment
Ultrasound irradiation Water, lipase Green solvent, high yields, shorter reaction times Equipment specific, substrate scope may be limited
Catalytic (e.g., SiW.SiO2) Conventional heating or ultrasound Reusable catalyst, high yields, environmentally benign Catalyst preparation may be required
Solvent-free Grinding Environmentally friendly, simple workup May not be suitable for all substrates

Multi-Step Linear and Convergent Synthetic Routes

In a linear synthesis , the molecule is assembled in a step-by-step fashion, with each new piece being added to the growing chain. This approach can be lengthy but is often straightforward to plan and execute. For the target molecule, a linear sequence might involve first synthesizing the thiazole-containing side chain and then attaching it to a glycine (B1666218) equivalent.

Asymmetric Synthesis and Enantiomeric Control of the Alpha-Amino Propanoate Core

Achieving the correct stereochemistry at the α-carbon of the amino acid is crucial. Asymmetric synthesis methodologies are employed to control the enantiomeric outcome of the reaction.

Utilization of Chiral Auxiliaries (e.g., Schöllkopf's Auxiliary) in Stereoselective Alkylation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been established, the auxiliary is removed.

A prominent example is the Schöllkopf bis-lactim ether method , which is widely used for the asymmetric synthesis of α-amino acids. wikipedia.orgbiosynth.com In this approach, a chiral auxiliary, typically derived from L-valine, is used to create a chiral glycine enolate equivalent. biosynth.comnih.gov This enolate then reacts with an electrophile, in this case, a 5-(halomethyl)-1,3-thiazole derivative, in a highly diastereoselective manner. The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. wikipedia.orgbiosynth.com Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired α-amino acid methyl ester with high enantiomeric excess. wikipedia.org This method is advantageous due to its high diastereoselectivity (often >95% d.e.) and the ability to recycle the chiral auxiliary. wikipedia.orgbiosynth.com

Other chiral auxiliaries, such as oxazolidinones (popularized by David Evans) and sulfinamides, have also been successfully employed in the stereoselective alkylation of amino acid enolates to produce a variety of unnatural amino acids. acs.org

Table 2: Common Chiral Auxiliaries for Asymmetric Amino Acid Synthesis

Chiral Auxiliary Key Features Typical Electrophiles
Schöllkopf's Auxiliary (bis-lactim ether) Derived from valine, high diastereoselectivity Alkyl halides, epoxides, aldehydes, ketones
Evans' Oxazolidinones Forms an imide, directs aldol (B89426) and alkylation reactions Alkyl halides, aldehydes
RAMP/SAMP Derived from (R)- or (S)-proline Alkyl halides
α-tert-Butanesulfinamide Forms chiral α-sulfinamido esters, good to high diastereoselectivity Alkyl halides

Diastereoselective and Enantioselective Catalytic Methods

In addition to stoichiometric chiral auxiliaries, catalytic methods for the asymmetric synthesis of α-amino acids have gained significant traction. These methods utilize a small amount of a chiral catalyst to generate the desired enantiomer in high excess.

Diastereoselective methods often involve the use of a chiral catalyst to control the formation of diastereomers in a reaction. For example, zinc-ProPhenol catalyzed direct asymmetric aldol reactions between glycine Schiff bases and aldehydes can produce syn β-hydroxy-α-amino esters with high levels of diastereo- and enantioselectivity. nih.gov While not a direct synthesis of the target molecule, this illustrates the principle of catalytic diastereocontrol.

Enantioselective catalytic methods directly generate the desired enantiomer from a prochiral substrate. organic-chemistry.org For instance, the catalytic enantioselective reduction of ketones using a chiral catalyst like (S)-oxazaborolidine can lead to the formation of chiral alcohols, which can be further converted to α-amino acids. organic-chemistry.org Another approach involves the catalytic asymmetric addition of nucleophiles to α-iminoesters. rsc.org Furthermore, N–H insertion reactions of vinyldiazoacetates catalyzed by a combination of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid have been shown to produce α-alkenyl α-amino acid derivatives with high yields and excellent enantioselectivity. rsc.org These catalytic approaches are highly desirable due to their atom economy and the ability to generate large quantities of the desired product with a small amount of chiral catalyst.

Chemo-Enzymatic and Biocatalytic Pathways for Structural Elaboration

The use of enzymes in organic synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Chemo-enzymatic routes combine the advantages of both chemical and enzymatic steps.

For the synthesis of thiazole-containing amino acids, enzymatic resolution of a racemic mixture is a common strategy. This involves the use of an enzyme, such as an L-aminoacylase, to selectively hydrolyze the N-acetyl group of one enantiomer of N-acetyl-thiazolylalanine, allowing for the separation of the desired L- or D-amino acid. Another enzymatic method involves the use of a transaminase to synthesize 2-hydroxy-3-thiazolylacrylic acid from a natural amino acid, which can then be converted to the target amino acid. Lipases have also been employed in the resolution of N-benzyloxycarbonyl-thiazolylalanine esters.

More recently, biocatalytic processes for the efficient production of related compounds like 3-(4-thiazolyl)-L-alanine have been developed. These processes can involve an "enzymatic relay," where multiple enzymes are used in a cascade to produce the final product with high efficiency and stereoselectivity. researchgate.net Lipases, for example, have been used as catalysts in the synthesis of 2,4-disubstituted thiazole derivatives under ultrasound assistance in water, highlighting a green and effective biocatalytic approach. nih.gov

Principles of Green Chemistry and Sustainable Synthesis Development

The application of green chemistry principles to the synthesis of specialized molecules like Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate is crucial for minimizing environmental impact and promoting sustainable manufacturing processes in the pharmaceutical and chemical industries. nih.govresearchgate.net Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netchemhelpasap.com This section explores the key tenets of green chemistry and their potential application in developing a more sustainable synthetic route for the target compound.

The twelve principles of green chemistry, established by Anastas and Warner, provide a framework for achieving sustainability in chemical synthesis. chemhelpasap.comrsc.org These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, employing catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. researchgate.netchemhelpasap.comrsc.org

Application of Green Chemistry Principles:

Green Chemistry PrincipleApplication in the Synthesis of this compound
Waste Prevention Designing a convergent synthesis that minimizes the number of steps and purification procedures, thereby reducing the generation of waste. rsc.org
Atom Economy Utilizing reactions with high atom economy, such as addition and cycloaddition reactions, to ensure that a maximal proportion of the atoms from the starting materials are incorporated into the final product. researchgate.netrug.nl
Less Hazardous Chemical Syntheses Replacing toxic and hazardous reagents and solvents with safer alternatives. For example, substituting hazardous organic solvents with water, supercritical CO₂, or bio-based solvents. acs.orgnih.gov
Designing Safer Chemicals While the target molecule's properties are fixed, the synthesis can be designed to avoid the formation of toxic byproducts.
Safer Solvents and Auxiliaries Employing green solvents like water, ethanol, or ionic liquids, and minimizing the use of auxiliary substances such as separation agents. organic-chemistry.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can also be an energy-efficient alternative to conventional heating. derpharmachemica.commdpi.com
Use of Renewable Feedstocks Exploring the use of starting materials derived from renewable resources, such as biomass, to reduce reliance on petrochemicals. masterorganicchemistry.comresearchgate.net
Reduce Derivatives Avoiding the use of protecting groups for the amino and carboxyl functionalities, which require additional steps for introduction and removal, thereby generating more waste. rsc.org
Catalysis Employing catalytic reagents in place of stoichiometric ones. This includes the use of biocatalysts (enzymes) or heterogeneous catalysts that can be easily recovered and reused. acs.orgorganic-chemistry.org
Design for Degradation While not directly related to the synthesis, designing the molecule to be biodegradable after its intended use is a key principle of green chemistry.
Real-time Analysis for Pollution Prevention Implementing in-process monitoring to prevent the formation of byproducts and ensure reaction completion, thus minimizing waste.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases.

Sustainable Synthesis Development:

A sustainable synthesis of this compound would ideally start from renewable feedstocks. For instance, the amino acid backbone could potentially be derived from bio-based sources. The thiazole ring is often constructed via the Hantzsch synthesis, which can be adapted to greener conditions by using water as a solvent and employing catalysts that can be recycled. researchgate.netmdpi.com

Recent advancements in green chemistry have highlighted the use of innovative techniques such as microwave irradiation and ultrasound-assisted synthesis to accelerate reaction times and improve energy efficiency in the formation of heterocyclic compounds like thiazoles. researchgate.net Furthermore, the use of biocatalysts, such as enzymes, offers a highly selective and environmentally benign route for the synthesis of chiral amino acids and their derivatives. researchgate.net For instance, transaminases could be employed for the asymmetric amination of a suitable keto-ester precursor, leading directly to the desired enantiomer of the target molecule under mild, aqueous conditions.

The development of one-pot multicomponent reactions is another strategy to enhance the sustainability of the synthesis. mdpi.com By combining multiple reaction steps into a single operation, it is possible to reduce solvent usage, energy consumption, and waste generation. The choice of a recyclable catalyst, such as certain mixed oxides, can further improve the green credentials of the process. mdpi.com

Chemical Reactivity and Strategic Derivatization of the Compound

Functional Group Transformations at the Amino Center

The primary amino group of Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate is a key site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Acylation: The amino group readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with various acid chlorides in the presence of a base like triethylamine (B128534) can yield N-acylated products. This transformation is fundamental in the synthesis of biologically active molecules, including potential anticancer agents. mdpi.com

Alkylation: Selective N-alkylation of the amino group can be achieved using alkyl halides. The reaction conditions can be controlled to favor mono- or di-alkylation. For example, reductive amination with aldehydes or ketones provides a route to N-alkylated derivatives.

Amine Protection: Standard amine protecting groups are readily employed to temporarily mask the reactivity of the amino group during multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a common choice, introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. nih.govnih.gov The Boc group is stable under many reaction conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA). Another common protecting group is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile and often used in solid-phase peptide synthesis. mdpi.combeilstein-journals.org

TransformationReagent ExampleProduct TypeKey Considerations
AcylationBenzoyl chlorideN-BenzoylamideRequires a base to neutralize HCl byproduct.
AlkylationMethyl iodideN-Methylated amineCan lead to over-alkylation if not controlled.
Boc Protection(Boc)₂ON-Boc protected amineAcid-labile protecting group.
Fmoc ProtectionFmoc-ClN-Fmoc protected amineBase-labile protecting group.

The amino group of this compound is nucleophilic and readily participates in amide bond formation when reacted with a carboxylic acid activated by a coupling agent. uantwerpen.be This reactivity is central to its use in peptide synthesis. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govacs.org Uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. nih.gov

The general scheme for amide bond formation is as follows: R-COOH + H₂N-R' --(Coupling Agent)--> R-CO-NH-R'

This reaction is a cornerstone of peptide and peptidomimetic chemistry, allowing for the incorporation of the thiazole-containing amino acid into larger molecular frameworks.

Ester Group Manipulations and Hydrolysis Pathways

The methyl ester of the title compound can be manipulated through several synthetic routes. Saponification, or base-mediated hydrolysis, is a common method to convert the ester to the corresponding carboxylic acid. This is typically achieved by treatment with an aqueous base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup. nih.gov The resulting carboxylic acid is a versatile intermediate for further modifications, such as amide bond formation with other amines.

Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl groups to the ester functionality, potentially altering the compound's physical and biological properties.

Regioselective Functionalization of the 1,3-Thiazole Ring

The 1,3-thiazole ring is an aromatic heterocycle with distinct reactivity at its carbon positions. The C2, C4, and C5 positions have different electronic properties, which can be exploited for regioselective functionalization.

Electrophilic aromatic substitution reactions, such as halogenation, can occur on the thiazole (B1198619) ring. For example, bromination can be achieved using N-bromosuccinimide (NBS). The position of substitution will be directed by the existing substituents on the ring. google.com

Metalation of the thiazole ring, for instance, through lithiation with a strong base like n-butyllithium, can generate a nucleophilic carbon species. This can then be reacted with various electrophiles to introduce a wide range of functional groups at a specific position on the ring. The regioselectivity of this process is often controlled by the directing effects of the existing substituents.

Integration into Peptide and Peptidomimetic Architectures

Due to its amino acid-like structure, this compound is a valuable building block for the synthesis of peptides and peptidomimetics. nih.gov It can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. mdpi.combeilstein-journals.org In SPPS, the amino acid, with its amino group protected (e.g., with Fmoc), is coupled to a growing peptide chain on a solid support. mdpi.com

The thiazole ring can serve as a bioisostere for other aromatic or heteroaromatic amino acid side chains, or it can be used to introduce conformational constraints into a peptide backbone. This can lead to peptides with enhanced stability, receptor affinity, and biological activity.

Exploitation as a Core Building Block in Combinatorial Chemistry and Library Design

The multiple reactive sites on this compound make it an ideal scaffold for combinatorial chemistry and the design of compound libraries. nih.gov By systematically varying the substituents at the amino group, the carboxylic acid (derived from the ester), and the thiazole ring, a large number of diverse molecules can be rapidly synthesized.

For example, a library could be generated by first creating a set of N-acylated derivatives, followed by hydrolysis of the methyl ester and subsequent amide formation with a variety of amines. Further diversity could be introduced by functionalizing the thiazole ring. This approach allows for the efficient exploration of chemical space in the search for new bioactive compounds.

Mechanistic and Target Oriented Investigations of Biological Interactions in Vitro and in Silico Focus

In Vitro Enzyme Inhibition and Activation Studies

Thiazole (B1198619) derivatives have been extensively studied for their ability to modulate the activity of various enzymes, playing crucial roles in cellular processes.

Identification and Characterization of Specific Enzyme Targets (e.g., Kinases, Hydrolases)

Research has identified several enzyme classes as targets for thiazole-containing compounds. Notably, kinases are a prominent target. ed.ac.uk The 2-aminothiazole (B372263) scaffold has been recognized as a novel template for Src family kinase inhibitors. nih.gov Further investigations have revealed that thiazole derivatives can act as inhibitors for a range of kinases, including phosphatidylinositol 3-kinases (PI3Ks), cyclin-dependent kinases (CDKs), Aurora kinases, casein kinase II (CK2), B-RAF, and glycogen (B147801) synthase kinase 3β (GSK-3β). nih.govgoogleapis.com For instance, certain derivatives of 1,3-thiazole-5-carboxylic acid have been identified as potent inhibitors of protein kinase CK2. nih.gov

Another significant enzyme target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome. nih.gov A series of 2-amino-1,3-thiazol-4(5H)-ones were developed as potent inhibitors of this enzyme. nih.gov Additionally, the kinesin HSET (KIFC1), a motor protein involved in cell division, has been identified as a target for 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors. nih.gov

Elucidation of Inhibitory Mechanisms (e.g., Competitive, Non-Competitive)

Studies on the inhibitory mechanisms of thiazole derivatives have provided insights into their mode of action. For the kinesin HSET, inhibitors based on the 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold have been shown to be ATP-competitive. nih.gov This was determined by observing a decrease in inhibitory activity at higher ATP concentrations. nih.gov

Receptor Binding and Ligand-Target Interaction Profiling

The interaction of thiazole-containing compounds with cellular receptors is another critical area of investigation. Analogues of Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate have been evaluated for their binding to various receptors. For example, (R)-2-amino-3-triazolpropanoic acid derivatives, where the triazole acts as a bioisostere for the thiazole's amide group, have been identified as glycine (B1666218) site agonists at N-Methyl-d-aspartate (NMDA) receptors. nih.gov These compounds showed varying activity among different NMDA receptor subtypes. nih.gov

Cell-Based Assays for Modulation of Biological Pathways (e.g., Apoptosis Induction, DNA Interaction)

Cell-based assays have been instrumental in understanding the cellular effects of thiazole derivatives. A significant finding is the ability of these compounds to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net For example, β-ionone-derived esters have been shown to induce apoptosis in human myeloid leukemia K562 cells. nih.gov The mechanism of apoptosis induction often involves the activation of caspases, such as Caspase-3/7, and the disruption of the mitochondrial membrane potential. researchgate.net Morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, have been observed in cells treated with these compounds. nih.gov

Furthermore, some thiazole derivatives have been found to interact with DNA. nih.gov Spectroscopic and viscosity assays, supported by molecular docking studies, suggest that compounds like β-ionone-derived esters can bind to the minor groove of DNA. nih.gov

Structure-Activity Relationship (SAR) Derivations for Designed Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thiazole derivatives, SAR studies have provided valuable information for designing more potent analogues. For instance, in the development of pan-Src kinase inhibitors, optimization of the 2-aminothiazole template led to the discovery of Dasatinib, a potent inhibitor. nih.gov These studies often involve systematic modifications of different parts of the molecule to understand their contribution to biological activity.

The table below presents a summary of SAR findings for various thiazole derivatives.

Compound ClassTargetKey SAR FindingsReference
2-aminothiazolesSrc family kinasesOptimization of substituents on the thiazole ring led to potent pan-Src inhibitors like Dasatinib. nih.gov
2-amino-1,3-thiazol-4(5H)-ones11β-HSD1Introduction of various cycloalkylamines at the 2-position and alkyl or spirocycloalkyl groups at the 5-position resulted in potent inhibitors. nih.gov
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analoguesAnticancerThe presence of a thiazole ring along with a 1,3,4-thiadiazole (B1197879) ring is suggested to be important for cytotoxic activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For 2-aminothiazol-4(5H)-one derivatives targeting 11β-HSD1, a QSAR model was developed using an Artificial Neural Network (ANN) algorithm. nih.gov This model, which utilized 3D and topological descriptors, demonstrated high accuracy and predictive ability, aiding in the design of new potential inhibitors. nih.gov

Another QSAR study was conducted on amino acid-conjugated 2-amino-arylthiazoles with antifungal activity. researchgate.net This analysis used multiple linear regression to correlate physicochemical parameters with experimental inhibitory zones against different fungal species, providing insights for designing novel antifungal agents. researchgate.net

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation of Derived Analogues

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of novel compounds, offering the ability to determine the mass of a molecule with extremely high accuracy. This precision allows for the calculation of a unique elemental composition, which is a critical first step in identifying a newly synthesized analogue of Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate. Unlike standard mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the proposed structure. nih.govsemanticscholar.org

In the characterization of thiazole (B1198619) derivatives, HRMS is routinely used to confirm the successful synthesis of target compounds. acs.orgkit.edu For instance, in the synthesis of various thiazole-methylsulfonyl derivatives, HRMS (utilizing electrospray ionization, ESI) was employed to verify the molecular formula of each product. The measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the theoretically calculated value, with a match within a few parts per million (ppm) confirming the elemental composition. acs.org This level of accuracy is crucial for distinguishing between potential side-products or confirming that a planned molecular modification has occurred as expected.

The fragmentation patterns observed in mass spectra can also provide valuable structural information about thiazole-containing compounds. semanticscholar.org The specific manner in which the molecule breaks apart upon ionization can help to elucidate the connectivity of its constituent atoms.

Table 1: Representative HRMS Data for Thiazole Analogues

Compound Molecular Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)
2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole C₁₈H₁₆FN₃O₂S₂ 390.0741 390.0753
4-([1,1′-Biphenyl]-4-yl)-2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)thiazole C₂₄H₂₁N₃O₂S₂ 448.1148 448.1159
2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(3-nitrophenyl)thiazole C₁₈H₁₆N₄O₄S₂ 417.0686 417.0691

Data sourced from a study on thiazole-methylsulfonyl derivatives. acs.org

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Assignment

While HRMS provides the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and constitution of a molecule. For complex analogues of this compound, one-dimensional (¹H and ¹³C) NMR spectra can often be crowded and difficult to interpret. Multi-dimensional NMR techniques are therefore essential for unambiguous structure assignment. nih.gov

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are used to correlate directly bonded protons and carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) technique reveals longer-range (2-3 bond) correlations between protons and carbons. rsc.org These 2D NMR methods are invaluable for piecing together the molecular framework, especially when multiple isomers are possible products of a reaction. mdpi.comnih.gov For example, HMBC can be used to definitively establish the point of attachment of substituents on the thiazole ring by observing correlations between protons on the substituent and carbons within the ring. nih.gov

Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to identify protons that are close to each other in space, providing crucial information about the molecule's stereochemistry and preferred conformation in solution. rsc.org The complete and detailed structural elucidation of novel thiazole derivatives is often achieved through the combined application of these one- and two-dimensional NMR experiments. nih.govnih.gov

Table 2: Example ¹H and ¹³C NMR Data for a Substituted Thiazole Analogue

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Thiazole-H5 6.42 (s, 1H) 94.49 C2, C4
Benzyl-CH₂ 5.00 (s, 2H) 47.16 Benzyl-C1, Thiazole-C2
Methyl-CH₃ 1.98 (s, 3H) 13.78 Thiazole-C4, Thiazole-C5
Hydrazo-NH 10.38 (s, 1H) - Thiazole-C2
Thiazole-C2 - 164.14 Benzyl-CH₂, Hydrazo-NH
Thiazole-C4 - 135.13 Methyl-CH₃, Thiazole-H5

(Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. springernature.com This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms in the solid state. nih.govuq.edu.au For chiral molecules like the derivatives of this compound, determining the absolute configuration is critical, as different enantiomers can have vastly different biological activities.

The determination of absolute configuration for light-atom organic compounds (containing primarily C, H, N, O, S) is possible through the careful analysis of anomalous scattering effects. researchgate.neted.ac.uk The Flack parameter, derived from the diffraction data, is a key indicator used to confidently assign the absolute stereochemistry of the molecule in the crystal. ed.ac.uk

X-ray crystallography has been successfully applied to confirm the structures of numerous thiazole derivatives. kit.edunih.gov The resulting crystal structures not only confirm the atomic connectivity but also provide insights into the molecule's preferred conformation and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govuq.edu.auresearchgate.net This information is invaluable for understanding the molecule's physical properties and can inform the design of future analogues.

Table 3: Selected Crystallographic Data for a Thiazole Derivative

Parameter Value
Compound Name Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
Molecular Formula C₁₉H₁₆N₂O₅S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 15.6232 (10)
b (Å) 15.0696 (9)
c (Å) 15.9063 (11)
β (°) 98.873 (2)
Volume (ų) 3700.1 (4)

Data from the crystallographic study of a complex thiazole derivative. researchgate.net

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Purity Determination

For chiral analogues of this compound, it is essential to determine the enantiomeric purity, often expressed as enantiomeric excess (e.e.). Chiral chromatography is the most widely used technique for separating enantiomers, allowing for their quantification. nih.gov This can be achieved through High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), utilizing a chiral stationary phase (CSP). gcms.cz

The principle behind this separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies and thus different retention times. nih.gov A wide variety of CSPs are available, with polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based phases being particularly effective for the separation of amino acid derivatives. nih.govyakhak.org

Chiral HPLC methods have been successfully developed for the enantiomeric separation of various chiral azole compounds, including thiazoles. nih.gov The choice of mobile phase (normal, polar organic, or reversed-phase) and the specific CSP are critical for achieving optimal separation. nih.gov Alternatively, chiral GC is also a powerful technique, often requiring derivatization of the amino acid ester to increase its volatility. researchgate.netnih.gov These methods are crucial not only for assessing the success of an asymmetric synthesis but also for quality control of enantiomerically pure compounds.

Table 4: Example Conditions for Chiral Separation of Azole Compounds by HPLC

Chiral Stationary Phase Mobile Phase Elution Mode Analytes Separated
MaltoShell Acetonitrile / Methanol / Acetic Acid / Triethylamine (B128534) Polar Organic Chiral Thiazole Derivatives
Chirobiotic T Methanol / Acetic Acid / Triethylamine Polar Organic Underivatized Amino Acids
Chiralpak IA n-Hexane / 2-Propanol Normal Phase NBD-derivatized α-amino acid esters

Information compiled from studies on chiral separations. nih.govyakhak.org

Table of Compounds

Compound Name
This compound
2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole
4-([1,1′-Biphenyl]-4-yl)-2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)thiazole
2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(3-nitrophenyl)thiazole
(Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies and Green Chemical Processes

The synthesis of thiazole-containing amino acids, including Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate, is poised for significant advancements through the adoption of novel and environmentally benign chemical processes. Traditional methods, such as the Hantzsch thiazole (B1198619) synthesis, often require harsh conditions and extended reaction times. nih.gov Modern synthetic chemistry offers a range of innovative techniques to overcome these limitations, enhancing efficiency, and reducing the environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.net This technology can dramatically reduce reaction times from hours to minutes and often improves product yields for thiazole synthesis. nih.govresearchgate.net For instance, microwave irradiation has been successfully employed in the Hantzsch reaction of α-haloketones with thioamides, a common route to thiazole derivatives. nih.gov

Green chemistry principles are increasingly being integrated into synthetic routes for thiazole derivatives. frontiersin.orgresearchgate.netmdpi.com This includes the use of:

Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or bio-based solvents. frontiersin.org

Green Catalysts: Employing renewable and non-toxic catalysts, such as chitosan-based biocatalysts, to promote reactions. mdpi.com

Ultrasound Synthesis: Utilizing ultrasonic irradiation to enhance reaction rates and yields. frontiersin.orgresearchgate.net

Mechanochemistry: Employing solvent-free reactions mediated by mechanical force. frontiersin.orgresearchgate.net

These green approaches not only minimize waste and environmental impact but can also lead to more cost-effective and scalable synthetic processes. frontiersin.orgresearchgate.net

Synthetic MethodologyKey AdvantagesPotential Application for this compound Synthesis
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. nih.govnih.govresearchgate.netAcceleration of the key thiazole ring formation step.
Flow Chemistry Precise control over reaction parameters, improved safety, scalability, and automation. chemikailproteomics.comrsc.orgAutomated, multi-step synthesis from simple precursors.
Green Catalysis Use of renewable and non-toxic catalysts, reduced environmental impact. frontiersin.orgmdpi.comEmploying biocatalysts for key transformations.
Ultrasound Synthesis Enhanced reaction rates and yields, reduced energy consumption. frontiersin.orgresearchgate.netFacilitating reactions under milder conditions.

Identification of Untapped Biological Targets and Disease Areas (Pre-clinical Investigations)

The thiazole nucleus is a versatile pharmacophore present in numerous clinically approved drugs and biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.comresearchgate.net Pre-clinical investigations into derivatives of this compound could unveil novel biological targets and applications in various disease areas.

Anticancer Targets: Thiazole-containing compounds have been developed as inhibitors of various biological targets implicated in cancer. researchgate.net These include:

Kinases: Epidermal Growth Factor Receptor (EGFR), HER2, and PI3K/mTOR are critical signaling proteins often dysregulated in cancer. nih.govnih.govox.ac.uk Thiazole derivatives have shown promise as inhibitors of these kinases. nih.govox.ac.uk

Apoptosis Regulators: The anti-apoptotic protein Bcl-2 is a key target in cancer therapy. Computational and experimental studies have identified thiazole-based scaffolds as potential Bcl-2 inhibitors, promoting cancer cell death.

Metabolic Enzymes: Cancer cells exhibit altered metabolism, making enzymes like human Lactate Dehydrogenase A (hLDHA) and glutaminase (B10826351) attractive targets. Thiazole derivatives have been designed to inhibit these enzymes, thereby disrupting cancer cell metabolism.

Other Enzymes: Dihydrofolate reductase (DHFR) and topoisomerases are established anticancer targets, and thiazole-based compounds have been investigated as inhibitors of these enzymes. nih.govnih.gov

Antimicrobial Targets: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area. nih.gov Potential microbial targets include:

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial drugs. nih.gov Molecular modeling studies suggest that thiazole derivatives can effectively inhibit these enzymes.

Fungal Enzymes: Thiazole-based compounds have shown promising antifungal activity, with some derivatives inhibiting enzymes like 14α-lanosterol demethylase, which is crucial for fungal cell membrane integrity.

Further pre-clinical studies are warranted to explore the activity of this compound and its analogues against these and other potential targets in diseases such as neurodegenerative disorders and inflammatory conditions.

Potential Biological TargetAssociated Disease AreaRationale for Investigation
EGFR/HER2 Kinases CancerThiazole scaffold is a known pharmacophore for kinase inhibition. nih.govnih.gov
Bcl-2 Protein CancerPotential to induce apoptosis in cancer cells.
hLDHA/Glutaminase CancerTargeting altered cancer cell metabolism.
DNA Gyrase/Topoisomerase IV Bacterial InfectionsEstablished targets for antibacterial agents. nih.gov
14α-lanosterol demethylase Fungal InfectionsEssential for fungal cell membrane synthesis.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The integration of this compound and its derivatives with high-throughput screening (HTS) and automated synthesis platforms represents a significant opportunity to accelerate drug discovery efforts. These technologies enable the rapid synthesis and evaluation of large libraries of compounds, facilitating the identification of lead molecules with desired biological activities.

Automated Synthesis: As previously mentioned, flow chemistry allows for the automated, continuous synthesis of molecules. chemikailproteomics.com This approach is highly amenable to the creation of diverse chemical libraries based on the thiazole amino acid scaffold. By systematically varying the substituents on the thiazole ring, the amino group, and the ester moiety, a vast chemical space can be explored efficiently. Segmented flow techniques can be used to synthesize libraries of thiazole derivatives in droplets, further enhancing throughput.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay. Thiazole-based libraries can be screened to identify hits for a wide range of diseases. For example, fragment-based screening campaigns have identified thiazole derivatives as starting points for the development of potent inhibitors.

The combination of automated synthesis and HTS creates a powerful workflow for drug discovery. A library of this compound analogues can be rapidly synthesized using flow chemistry and then immediately screened for activity against a panel of biological targets. This integrated approach significantly shortens the timeline from initial compound design to the identification of promising lead candidates.

Design and Synthesis of Next-Generation Analogues via Computational Approaches

Computational chemistry plays a pivotal role in modern drug design, offering powerful tools to guide the synthesis of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. By docking virtual libraries of thiazole derivatives into the active sites of known biological targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of unsynthesized analogues and to identify the key structural features that contribute to potency.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to understand the stability of the binding interaction and to identify key residues involved in the interaction, guiding further optimization of the lead compound.

By leveraging these computational approaches, researchers can adopt a rational design strategy to create novel analogues of this compound. This in silico screening and design process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Computational ApproachApplication in Drug Design
Molecular Docking Predicting binding modes and affinities of analogues to target proteins.
QSAR Predicting the biological activity of novel compounds and identifying key structural features for activity.
Molecular Dynamics Simulating the dynamic interactions between the compound and its target to understand binding stability.

Development of Chemical Probes for Biological System Interrogation

Beyond their therapeutic potential, derivatives of this compound can be developed into valuable chemical probes for studying biological systems. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the elucidation of its function and role in disease.

Fluorescent Probes: The thiazole scaffold is a component of several fluorescent dyes, such as Thiazole Orange. nih.gov By incorporating a fluorophore into the structure of this compound or its derivatives, fluorescent probes can be created for imaging and sensing specific biomolecules or ions within living cells. chemikailproteomics.comfrontiersin.org For example, benzothiazole-based probes have been developed for the highly sensitive and selective imaging of cysteine in vitro and in vivo. chemikailproteomics.comfrontiersin.org

Activity-Based Probes (ABPs): ABPs are chemical probes that covalently bind to the active site of an enzyme, providing a readout of its activity. By functionalizing a thiazole-based inhibitor with a reactive group and a reporter tag, ABPs can be designed to profile the activity of specific enzymes in complex biological samples.

Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein. This allows for the identification of the direct binding partners of a compound within a cell.

The development of chemical probes based on the this compound scaffold would provide powerful tools for chemical biologists to investigate cellular processes, identify novel drug targets, and validate the mechanism of action of therapeutic candidates.

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-3-(1,3-thiazol-5-yl)propanoate?

A typical synthesis involves condensation of 4-methyl-2-arylthiazole-5-carbaldehyde derivatives with protected amino esters, followed by selective reduction (e.g., NaBH₄ in acetonitrile) and acid hydrolysis to yield the target compound. For example, (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate reacts with thiazole carbaldehyde derivatives to form intermediates, which are reduced and hydrolyzed to the final product .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., thiazole ring protons at δ 7–8 ppm, methyl ester at δ 3.6–3.8 ppm).
  • IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1725 cm⁻¹, NH₂ bend at ~1600 cm⁻¹).
  • Elemental analysis : Validates purity and stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • HPLC-DAD : For purity assessment and quantification (e.g., C18 column, gradient elution with acetonitrile/water).
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 233.1).
  • X-ray crystallography (if crystals are obtainable): Resolves 3D structure and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

  • Reaction conditions : Use anhydrous solvents (e.g., CH₃CN) and inert atmospheres to minimize side reactions.
  • Catalyst screening : Test NaBH₃CN vs. NaBH₄ for selective reduction efficiency.
  • Time-temperature profiling : Optimize reflux duration (e.g., 8–12 hours for hydrolysis) to balance yield and degradation .

Q. What strategies address contradictions in spectroscopic data during characterization?

  • Multi-technique validation : Cross-reference NMR/IR data with computational predictions (e.g., DFT for 13C chemical shifts).
  • Isotopic labeling : Use deuterated solvents or 15N-labeled intermediates to resolve overlapping signals.
  • Crystallographic validation : Compare experimental XRD data with simulated powder patterns to confirm conformation .

Q. How does the thiazole moiety influence the compound's bioactivity?

The thiazole ring enhances:

  • Lipophilicity : Improves membrane permeability (logP ~1.2–1.8).
  • Electron delocalization : Stabilizes interactions with target proteins (e.g., mycobacterial enzymes).
  • Conformational rigidity : Reduces entropy loss upon binding, as seen in antimycobacterial assays (MIC values <10 µM for derivatives) .

Q. What in silico methods predict the compound's interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses with enzymes (e.g., enoyl-ACP reductase for antimycobacterial activity).
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns trajectories).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.